5-Bromo-3-methoxy-2-methylpyridin-4-ol
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Overview
Description
5-Bromo-3-methoxy-2-methylpyridin-4-ol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
One significant application is in the synthesis of acyclic nucleoside phosphonate analogs with antiviral activity. Hocková et al. (2003) describe the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including a bromo group. These compounds displayed marked inhibition of retrovirus replication in cell culture, showing potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Organic Synthesis and Medicinal Chemistry
The compound has also been utilized in organic synthesis and medicinal chemistry. Hirokawa, Horikawa, and Kato (2000) describe an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a carboxylic acid moiety of potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. This highlights its use in the development of compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Large-scale Synthesis
Morgentin et al. (2009) detail the efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, providing a high-yielding route suitable for large-scale synthesis of these compounds. This work showcases the importance of such chemical entities in the synthesis of various heterocyclic analogues, which are crucial in drug development and other chemical industries (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Mode of Action
The specific mode of action of This compound It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by This compound It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets and the context of the reaction.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its molecular weight is 18802 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
The molecular and cellular effects of This compound As a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , it can be inferred that it may have effects on cell adhesion and somatostatin receptor signaling.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known to be stable under room temperature in continental us , suggesting that it may have good stability under a variety of environmental conditions.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMUNNIFCHAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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